

alternative names for (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide

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Compound of Interest

Compound Name: (D-Trp6)-LHRH-Leu-Arg-Pro-Gly
amide

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An In-Depth Technical Guide on Luteinizing Hormone-Releasing Hormone (LHRH) Agonists

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the core alternative names, mechanisms, and experimental data for potent synthetic LHRH analogues.

The peptide specified, **(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide**, represents a modified structure of a well-known class of synthetic gonadotropin-releasing hormone (GnRH) analogues. The core component, (D-Trp6)-LHRH, is commonly known as Triptorelin. The addition of the "Leu-Arg-Pro-Gly amide" sequence is non-standard for commercially available and widely researched compounds. This guide will focus on the core molecule, Triptorelin, and its closely related, extensively studied analogue, Leuprolide, as these are the most relevant compounds for the intended scientific audience.

These synthetic nonapeptide and decapeptide analogues are potent agonists of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.^{[1][2][3]} Their primary therapeutic action involves the profound suppression of gonadotropins, leading to a significant reduction in testosterone and estrogen levels.^{[3][4]}

Alternative Names and Identifiers

LHRH agonists are known by various chemical names, research codes, and commercial brand names. Understanding these alternatives is crucial for comprehensive literature review and research.

Category	Leuprolide	Triptorelin
Common Chemical Name	[D-Leu ⁶ , Pro ⁹ -NH ₂ Et]LHRH	[D-Trp ⁶]LHRH
Systematic Name	5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide	5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolylglycinamide
Trade Names	Lupron, Eligard, Camcevi, Fensolvi, Lupaneta, Lutrate[2][3][5]	Trelstar, Decapeptyl, Diphereline, Pamorelin, Gonapeptyl[6][7]
Research/Developmental Codes	A-43818, Abbott-43818, TAP-144[3][8]	N/A
CAS Number	74381-53-6 (acetate salt)[3]	57773-63-4[6]

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

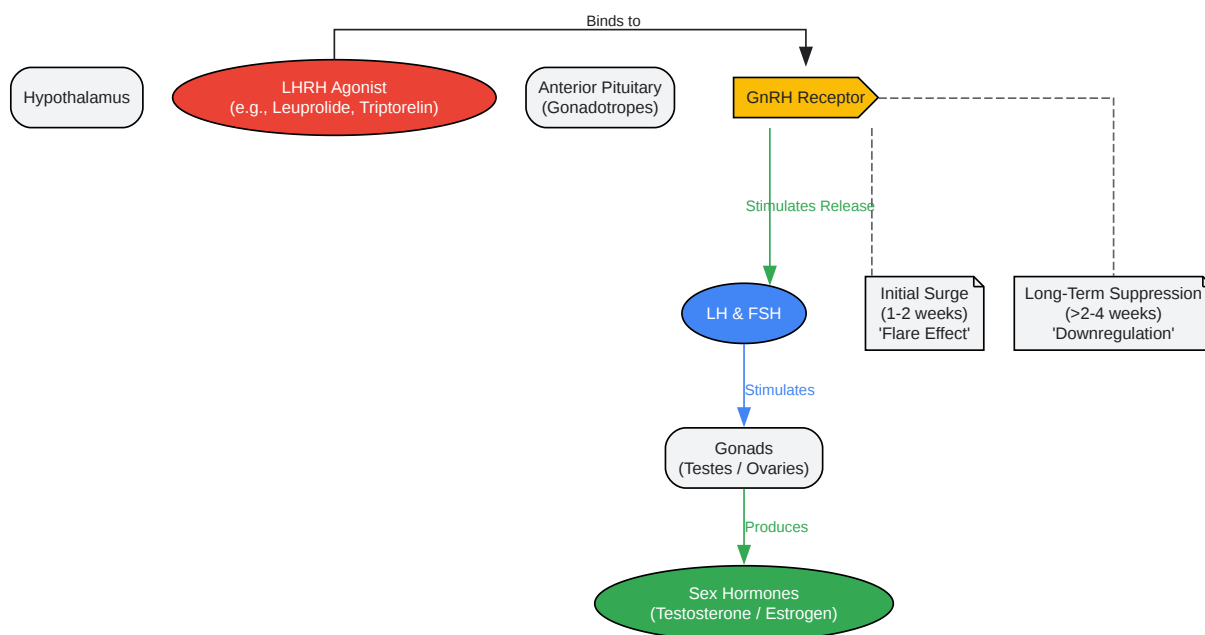
Leuprolide and Triptorelin are "superagonists" of the GnRH receptor.[2] Their mechanism revolves around altering the normal pulsatile stimulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][3]

- **Initial Agonist Action (Flare-Up):** Upon administration, the agonist binds to GnRH receptors on pituitary gonadotropes, mimicking natural GnRH. This causes an initial, transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][3] This "flare" effect can temporarily increase testosterone and estrogen levels.[3]
- **Receptor Downregulation and Desensitization:** Continuous, non-pulsatile exposure to the potent agonist leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[1][3] This process, which occurs over 2-4 weeks, makes the gonadotropes unresponsive to further stimulation.[2]

- **Suppression of Gonadotropins and Steroidogenesis:** The sustained downregulation of GnRH receptors results in a profound and reversible suppression of LH and FSH secretion.^{[1][6]} The lack of gonadotropin stimulation leads to a sharp decline in the production of gonadal sex steroids—testosterone in men and estrogen in women—achieving a state often referred to as "medical castration."^{[9][10]}

This suppression of sex hormones is the basis for the therapeutic use of these agonists in hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty.^{[1][9]}

Figure 1: GnRH Agonist Mechanism of Action



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Caption: GnRH agonist initially stimulates, then suppresses the HPG axis.

Quantitative Data

The potency and duration of action of LHRH agonists have been quantified through various pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic & Receptor Binding Properties

Parameter	Leuprolide	Triptorelin	Reference
Half-life ($t_{1/2}$)	~3 hours	~7.6 hours	, [10]
Receptor Binding Affinity	High affinity for GnRHR	~10x higher than native LHRH	, [10]
Potency vs. LHRH	50-100 times more potent	50-100 times more potent	[10]
Dissociation Constant (Kd)	~0.50 nM (in α T3-1 cells)	N/A	[11]
Max Binding Capacity (Bmax)	1.6 pmol/mg protein (in α T3-1 cells)	N/A	[11]

Table 2: Pharmacodynamic & Efficacy Data

Parameter	Finding	Drug(s)	Reference
Testosterone Suppression	Levels suppressed to < 0.5 ng/mL	Leuprolide	[12]
Time to Suppression	2-4 weeks for therapeutic effect	Leuprolide	[2]
Plasma Concentration (Depot)	Maintained at ~0.1 ng/mL for up to 98 days	Leuprolide	[12]
Clinical Efficacy	Equivalent response rates to DES or orchiectomy in prostate cancer	Leuprolide, Goserelin	[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings in drug development.

Protocol 1: GnRH Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_d) and receptor density (B_{max}) of an LHRH agonist.

- Cell Culture and Membrane Preparation:
 - Culture COS-7 cells or pituitary-derived cells (e.g., α T3-1) expressing the GnRH receptor. [\[11\]](#)[\[13\]](#)
 - Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
 - Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the plasma membranes.
 - Resuspend the membrane pellet in an assay buffer.[\[13\]](#)

- Binding Assay:
 - For saturation binding, incubate membrane preparations with increasing concentrations of a radiolabeled GnRH agonist (e.g., [125 I]buserelin or [125 I]GnRH) (e.g., 0.05 to 1.60 nM).
[13][14]
 - To determine non-specific binding, run a parallel set of incubations in the presence of a 100-fold excess of unlabeled agonist.[14]
 - For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound (e.g., Leuprolide).[14]
 - Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Separation and Quantification:
 - Separate bound from free radioligand by rapid filtration through glass fiber filters.
 - Wash filters quickly with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Analyze binding data using a non-linear least squares curve-fitting program (e.g., LIGAND or Prism) to determine K_d and B_{max} . [13]

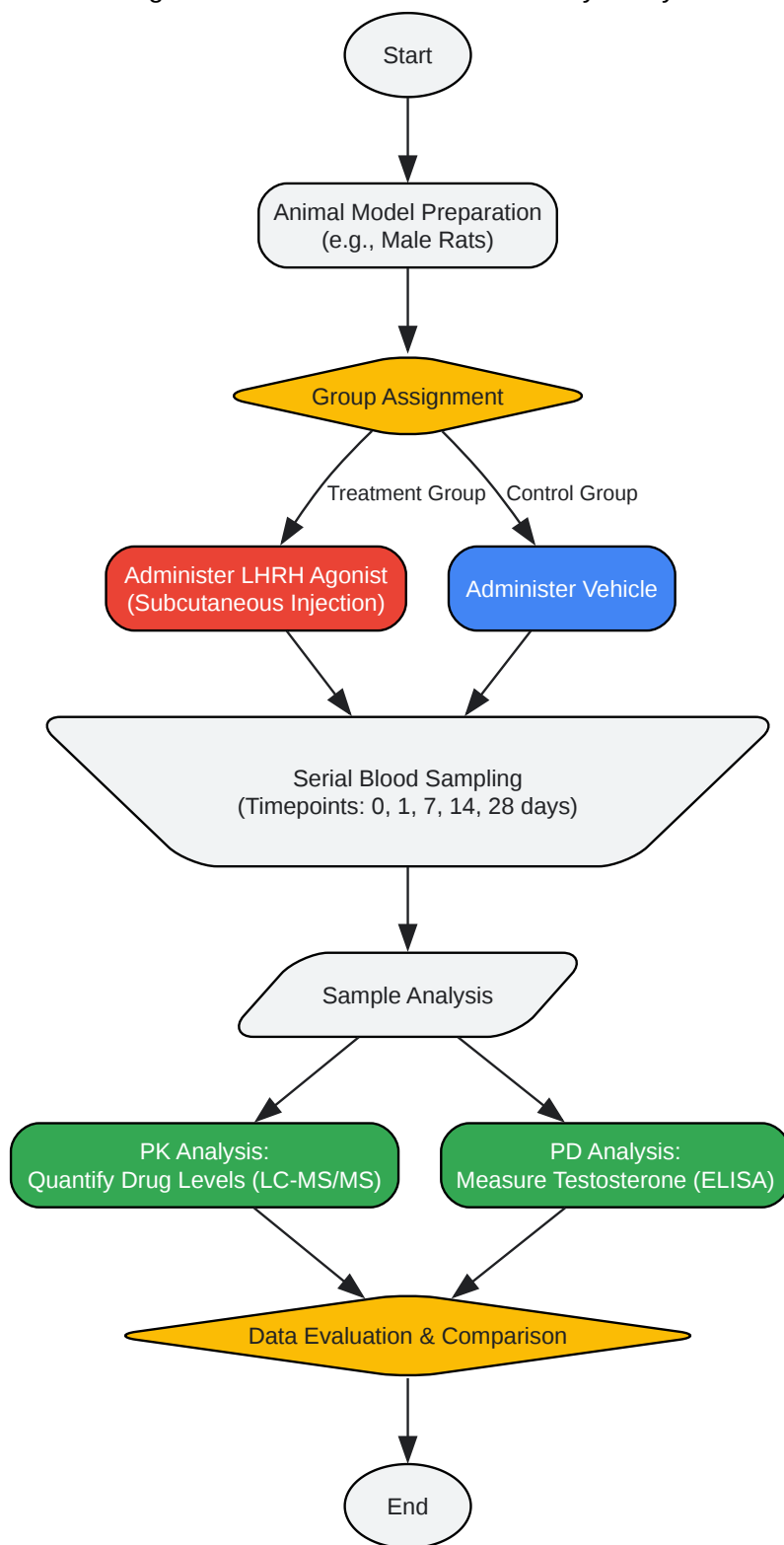
Protocol 2: In Vivo Efficacy Assessment in a Murine Model

This protocol assesses the pharmacodynamic effect of an LHRH agonist by measuring testosterone suppression.

- Animal Model:

- Use adult male mice or rats. House animals under standard conditions with controlled light-dark cycles and access to food and water ad libitum.
- Drug Administration:
 - Administer the LHRH agonist (e.g., Leuprolide) via a clinically relevant route, such as subcutaneous or intraperitoneal injection.[\[15\]](#)[\[16\]](#) A control group should receive a vehicle-only injection.
 - For sustained-release formulations, a single injection is administered.[\[12\]](#)
- Sample Collection:
 - Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points post-injection (e.g., baseline, 24h, 7 days, 14 days, 28 days).
 - Process blood to obtain plasma and store at -80°C until analysis.[\[16\]](#)
- Biomarker Quantification:
 - Leuprolide Levels (Pharmacokinetics): Quantify plasma concentrations of the agonist using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This can achieve a limit of quantification around 0.1 ng/mL.[\[15\]](#)[\[16\]](#)
 - Testosterone Levels (Pharmacodynamics): Measure plasma testosterone concentrations using a validated method, such as an ELISA kit or LC-MS/MS.[\[15\]](#)[\[17\]](#)
- Data Analysis:
 - Plot the mean plasma concentrations of the drug and testosterone over time.
 - Compare testosterone levels between the treated and vehicle control groups to determine the extent and duration of suppression. Statistical analysis (e.g., ANOVA) is used to assess significance.

Figure 2: Workflow for In Vivo Efficacy Study

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Caption: A typical workflow for assessing drug efficacy in an animal model.

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